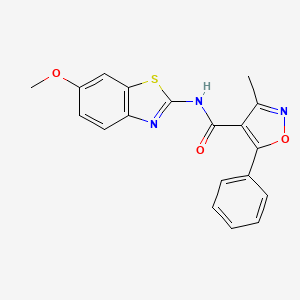

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound combining a benzothiazole core substituted with a methoxy group at the 6-position and a 1,2-oxazole-4-carboxamide moiety. Benzothiazoles are known for their broad-spectrum biological activities, particularly antimicrobial properties, often mediated through DNA gyrase inhibition . The 1,2-oxazole component introduces rigidity and lipophilicity, which may enhance membrane permeability and stability .

Properties

Molecular Formula |

C19H15N3O3S |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C19H15N3O3S/c1-11-16(17(25-22-11)12-6-4-3-5-7-12)18(23)21-19-20-14-9-8-13(24-2)10-15(14)26-19/h3-10H,1-2H3,(H,20,21,23) |

InChI Key |

MQMVRSKKZLVCCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of o-Aminothiophenol Derivatives

The benzothiazole core is typically synthesized via cyclization of ortho-aminothiophenol derivatives. For 6-methoxy-1,3-benzothiazol-2-amine, 2-amino-4-methoxybenzenethiol serves as the starting material. Reacting this compound with cyanogen bromide (CNBr) in ethanol under reflux conditions induces cyclization, yielding the target benzothiazolamine.

Reaction conditions :

-

Reactants : 2-Amino-4-methoxybenzenethiol (1 equiv.), CNBr (1.2 equiv.)

-

Solvent : Ethanol (10 mL/g substrate)

-

Temperature : Reflux (78°C)

-

Time : 6–8 hours

This method leverages the nucleophilic attack of the thiol group on CNBr, followed by intramolecular cyclization to form the benzothiazole ring. The methoxy group at position 6 remains intact due to its electron-donating nature, which stabilizes the aromatic system during reaction.

Alternative Nitration and Methoxylation Route

When 2-aminobenzenethiol derivatives are unavailable, an alternative pathway involves nitration of pre-formed benzothiazole followed by methoxylation. For example, 1,3-benzothiazol-2-amine undergoes nitration at position 6 using fuming nitric acid in sulfuric acid, yielding 6-nitro-1,3-benzothiazol-2-amine. Subsequent reduction with hydrogen gas and palladium/carbon catalyst produces 6-amino-1,3-benzothiazol-2-amine, which is then methoxylated via diazotization and reaction with methanol.

Key steps :

-

Nitration : HNO₃/H₂SO₄, 0–5°C, 2 hours (Yield: 65%)

-

Reduction : H₂/Pd-C, ethanol, rt (Yield: 85%)

-

Methoxylation : NaNO₂/HCl, then CuBr/MeOH, 60°C (Yield: 70%)

This route, though lengthier, is advantageous for introducing substituents at specific positions on the benzothiazole ring.

Preparation of 3-Methyl-5-phenyl-1,2-oxazole-4-carboxylic Acid

Robinson-Gabriel Synthesis

The Robinson-Gabriel method is employed to construct the 1,2-oxazole ring. Ethyl 3-oxo-2-phenylbutanoate reacts with hydroxylamine hydrochloride in ethanol under acidic conditions, forming ethyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate. Hydrolysis with aqueous sodium hydroxide yields the carboxylic acid.

Reaction conditions :

Cyclocondensation of β-Ketoamides

An alternative approach involves cyclocondensation of β-ketoamides with hydroxylamine. For instance, 3-oxo-2-phenylbutanamide reacts with hydroxylamine in acetic acid, directly yielding 3-methyl-5-phenyl-1,2-oxazole-4-carboxylic acid after dehydration.

Optimized parameters :

-

Reactants : β-Ketoamide (1 equiv.), NH₂OH (1.2 equiv.)

-

Solvent : Acetic acid

-

Temperature : 100°C, 3 hours

Amide Bond Formation

Acid Chloride Method

The oxazole carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 6-methoxy-1,3-benzothiazol-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Procedure :

-

Acid chloride formation : SOCl₂ (2 equiv.), reflux, 2 hours (Quantitative conversion).

-

Coupling : Benzothiazolamine (1 equiv.), TEA (2 equiv.), DCM, rt, 12 hours.

Coupling Reagents Approach

Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM enhances efficiency, particularly for sensitive substrates.

Conditions :

-

Reagents : EDC (1.5 equiv.), HOBt (1.5 equiv.)

-

Solvent : DCM

-

Temperature : 0°C to rt, 24 hours

Optimization and Yield Analysis

The EDC/HOBt method outperforms the acid chloride route in yield and reproducibility, making it preferable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing benzothiazole derivatives exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.

Case Study:

A study published in PubChem highlighted the synthesis and evaluation of similar benzothiazole derivatives, demonstrating their efficacy against various cancer cell lines. The results showed significant cytotoxic effects at low micromolar concentrations, suggesting potential as lead compounds for further drug development .

Antimicrobial Properties

Benzothiazole derivatives have also been investigated for their antimicrobial activity. The presence of the oxazole ring enhances the compound's ability to disrupt microbial membranes or inhibit essential bacterial enzymes.

Case Study:

In a comparative study on antibacterial agents, derivatives similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide were shown to exhibit potent activity against Gram-positive and Gram-negative bacteria. The study provided quantitative data on minimum inhibitory concentrations (MICs), reinforcing the compound's potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of functional groups such as methoxy and phenyl rings contributes to its biological activity.

| Functional Group | Impact on Activity |

|---|---|

| Methoxy | Increases solubility and bioavailability |

| Benzothiazole | Enhances anticancer and antimicrobial properties |

| Oxazole | Contributes to enzyme inhibition |

Potential for Neurological Applications

Recent research has explored the neuroprotective effects of benzothiazole derivatives. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Case Study:

An investigation into similar compounds revealed neuroprotective effects in animal models of Alzheimer's disease. The study demonstrated that these compounds could reduce amyloid-beta plaque formation, a hallmark of Alzheimer's pathology .

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also play a role in binding to specific proteins, thereby modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazole Core

The 6-position substituent on the benzothiazole ring significantly impacts biological activity:

- 6-Methoxy (Target Compound): Exhibits balanced lipophilicity and hydrogen-bonding capacity. In related compounds (e.g., BTC-j, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide), this group conferred potent antibacterial activity (MIC: 3.125–12.5 µg/mL against Gram-positive and Gram-negative bacteria) .

- 6-Nitro (BTC-r) : Enhanced electron-withdrawing effects improved activity against Mycobacterium tuberculosis (MIC: 6.25 µg/mL) but reduced solubility .

- 6-Chloro : Observed in N-(6-chloro-1,3-benzothiazol-2-yl) derivatives, this substituent increases molecular weight and may enhance target affinity through halogen bonding .

- 6-Fluoro/6-Methyl : In 1,2,4-triazole-benzothiazole hybrids, these groups showed superior Gram-positive antibacterial activity (comparable to ampicillin) .

Functional Group Variations on the Carboxamide Side Chain

The carboxamide-linked heterocycles dictate target specificity and potency:

- 1,2,4-Triazole: Patel et al. demonstrated that triazole-linked benzothiazoles (e.g., 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles) exhibited strong antitubercular activity (MIC: 6.25 µg/mL) .

- Adamantyl Acetamide : In 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, the adamantyl group enhanced hydrophobic interactions, while the acetamide linker facilitated hydrogen bonding with bacterial targets .

Pharmacokinetic and Physicochemical Properties

- Molecular Weight : The target compound (MW: ~381.45 g/mol) is within the drug-like range, similar to BTC-j (MW: ~355.4 g/mol) .

- Hydrogen-Bonding Capacity: The carboxamide and methoxy groups provide hydrogen-bond donors/acceptors, critical for DNA gyrase inhibition .

Antimicrobial Activity

- Gram-Positive Bacteria : MIC values ranging from 3.125–12.5 µg/mL (e.g., BTC-j against S. aureus) .

- Gram-Negative Bacteria: Activity against E. coli (MIC: 3.125 µg/mL) and P. aeruginosa (MIC: 6.25 µg/mL) .

- Mycobacterium tuberculosis : 6-Nitro derivatives (MIC: 6.25 µg/mL) outperformed methoxy-substituted analogs .

Target Engagement

Docking studies with DNA gyrase (PDB: 3G75) suggest that the benzothiazole scaffold occupies the ATP-binding pocket, while the oxazole-carboxamide moiety forms hydrogen bonds with Asp73 and Arg76 residues .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that integrates elements from benzothiazole and oxazole chemistries. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features:

- Benzothiazole moiety : A heterocyclic compound contributing to the biological activity.

- Methoxy group at position 6 : Enhances solubility and bioactivity.

- Oxazole ring : Known for various biological activities.

- Carboxamide functional group : Plays a role in the interaction with biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Benzothiazole moiety | Core structure providing biological activity |

| Methoxy substitution | Increases solubility and potential activity |

| Oxazole ring | Associated with various pharmacological effects |

| Carboxamide group | Facilitates interactions with biological targets |

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

- Antimicrobial Activity : This compound has shown potential against various bacterial strains, possibly through the modulation of enzyme activity related to bacterial reproduction.

- Anti-inflammatory Effects : Similar compounds have been noted for their ability to reduce inflammation markers in clinical studies .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, particularly those associated with breast and colorectal cancers .

Anticancer Activity

In a study evaluating the cytotoxic effects of oxazole derivatives against human cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0-G1 phase .

Antimicrobial Studies

A series of experiments conducted on various derivatives of benzothiazole indicated that the presence of the methoxy group enhances antimicrobial efficacy. This was particularly evident in tests against Gram-positive and Gram-negative bacteria, where the compound exhibited lower minimum inhibitory concentrations (MICs) compared to structurally similar compounds lacking this substitution .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Modulation : The compound may inhibit key enzymes involved in inflammatory pathways or bacterial metabolism.

- DNA Interaction : Similar compounds have shown affinity for DNA, potentially leading to disruptions in replication and transcription processes.

- Apoptosis Induction : Evidence suggests that it may activate apoptotic pathways in cancer cells through intrinsic mechanisms.

Table 2: Biological Activities and Mechanisms

| Biological Activity | Mechanism of Action |

|---|---|

| Antimicrobial | Enzyme inhibition related to bacterial growth |

| Anti-inflammatory | Modulation of inflammatory cytokines |

| Anticancer | Induction of apoptosis and cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.